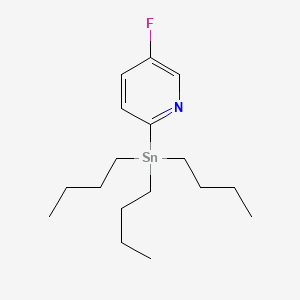

5-Fluoro-2-(tributylstannyl)pyridine

Description

Properties

IUPAC Name |

tributyl-(5-fluoropyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDODSCAEMGSLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094072-18-0 | |

| Record name | 5-fluoro-2-(tributylstannyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity and Mechanistic Pathways of 5 Fluoro 2 Tributylstannyl Pyridine

The Palladium-Catalyzed Stille Cross-Coupling Reaction

The Stille reaction facilitates the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. For 5-Fluoro-2-(tributylstannyl)pyridine, this reaction enables the introduction of the 5-fluoropyridin-2-yl moiety onto a diverse range of molecular scaffolds, a valuable transformation in the synthesis of pharmaceuticals and functional materials. The reaction is renowned for its tolerance of a wide array of functional groups and its generally mild reaction conditions.

Intrinsic Mechanistic Aspects of the Stille Cycle

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The efficiency and outcome of the coupling of this compound are intrinsically linked to the kinetics and thermodynamics of each of these steps.

The catalytic cycle is initiated by the oxidative addition of an organic halide or pseudohalide (R-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the R-X bond, leading to the formation of a palladium(II) species. The rate of this step is highly dependent on the nature of the leaving group (X), with the reactivity order typically being I > Br > OTf > Cl. The electronic properties of the organic partner also play a crucial role; electron-withdrawing groups on the aryl or heteroaryl halide generally accelerate the rate of oxidative addition.

The initial product of the oxidative addition is a cis-palladium(II) complex, which can, in many cases, rapidly isomerize to the more stable trans-isomer. This isomerization is often faster than the subsequent transmetalation step. The nature of the phosphine (B1218219) ligands on the palladium center significantly influences both the rate of oxidative addition and the stability of the resulting complex. Electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition step and stabilize the active palladium(0) species.

Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organostannane (in this case, the 5-fluoropyridin-2-yl group from this compound) is transferred to the palladium(II) center, displacing the halide or pseudohalide. This is often the rate-determining step of the Stille catalytic cycle.

The mechanism of transmetalation can be complex and is influenced by several factors. A key aspect is the coordination of the organostannane to the palladium complex. The precise mechanism can vary depending on the substrates, ligands, and reaction conditions, with both open and cyclic transition states being proposed.

The rate of transmetalation can be significantly enhanced by the use of additives. Lewis acids, such as copper(I) salts (e.g., CuI), are frequently employed to accelerate this step. It is proposed that the copper(I) salt can act as a scavenger for halide ions or free phosphine ligands, which can inhibit the reaction. Additionally, the presence of fluoride (B91410) ions, often from additives like cesium fluoride (CsF), can form hypervalent tin species, which are more nucleophilic and facilitate a faster transfer of the organic group to the palladium center.

Solvent choice is also critical. Polar aprotic solvents such as DMF, NMP, or THF are commonly used in Stille reactions as they can help to polarize the Sn-C bond, thereby increasing the nucleophilicity of the organostannane and promoting transmetalation.

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups coupled to the palladium(II) center (the newly transferred 5-fluoropyridin-2-yl group and the organic group from the halide) are joined together to form the new carbon-carbon bond of the final product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center. If the palladium(II) intermediate is in a trans configuration, a trans-to-cis isomerization must precede the reductive elimination. The rate of reductive elimination is influenced by the electronic and steric properties of the ligands and the coupling partners. Electron-donating ligands and the absence of steric hindrance generally favor this step. The formation of the stable C-C bond provides the thermodynamic driving force for this final step of the cycle.

Substrate Generality and Reaction Versatility

This compound is a versatile building block in Stille cross-coupling reactions, enabling the synthesis of a wide range of 2-aryl- and 2-heteroaryl-5-fluoropyridines. These products are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom and the pyridine (B92270) ring.

This compound can be effectively coupled with a broad spectrum of aryl and heteroaryl halides (iodides, bromides) and pseudohalides (triflates). The choice of reaction conditions, including the palladium catalyst, ligands, and additives, is crucial for achieving high yields and minimizing side reactions.

The following table illustrates the versatility of this compound in Stille cross-coupling reactions with various coupling partners, showcasing typical reaction conditions and the resulting products. While specific data for this exact stannane (B1208499) is not always available in a consolidated format, the data presented is representative of the expected reactivity based on closely related 2-stannylpyridine and fluorinated heteroaryl couplings reported in the literature.

| Entry | Aryl/Heteroaryl Halide/Pseudohalide | Catalyst | Ligand | Solvent | Additive | Temp (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Iodobenzonitrile | Pd(PPh3)4 | - | Toluene | - | 110 | 85 | 5-Fluoro-2-(4-cyanophenyl)pyridine |

| 2 | 1-Bromo-4-methoxybenzene | Pd2(dba)3 | P(t-Bu)3 | Dioxane | CsF | 100 | 92 | 5-Fluoro-2-(4-methoxyphenyl)pyridine |

| 3 | 2-Bromothiophene | PdCl2(PPh3)2 | - | DMF | CuI | 80 | 78 | 5-Fluoro-2-(thiophen-2-yl)pyridine |

| 4 | 3-Iodopyridine | Pd(PPh3)4 | - | DMF | - | 90 | 88 | 5-Fluoro-2,3'-bipyridine |

| 5 | 4-Trifluoromethylphenyl triflate | Pd(OAc)2 | SPhos | Toluene | K3PO4 | 100 | 81 | 5-Fluoro-2-(4-(trifluoromethyl)phenyl)pyridine |

| 6 | 1-Bromo-3,5-dimethylbenzene | Pd2(dba)3 | XPhos | THF | LiCl | 80 | 95 | 5-Fluoro-2-(3,5-dimethylphenyl)pyridine |

The successful coupling with electron-rich, electron-poor, and sterically hindered aryl halides, as well as various heteroaryl systems, highlights the broad applicability of this compound in the synthesis of complex organic molecules. The presence of the fluorine atom on the pyridine ring can influence the reactivity of the stannane and the electronic properties of the resulting biaryl products.

Reactions with Vinyl, Alkynyl, and Alkyl Electrophiles

The palladium-catalyzed Stille cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and this compound serves as a versatile nucleophilic partner in these transformations. wikipedia.org Its reaction with sp²- and sp-hybridized electrophiles, such as vinyl and alkynyl halides or triflates, is particularly efficient. The general mechanism involves the oxidative addition of the electrophile to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

Vinyl Electrophiles: The coupling with vinyl electrophiles proceeds with retention of the alkene stereochemistry, making it a valuable tool for the synthesis of substituted 5-fluoro-2-vinylpyridines. Vinyl iodides and bromides are common coupling partners due to their high reactivity. The reaction tolerates a wide range of functional groups on both the vinyl partner and the pyridine ring.

Alkynyl Electrophiles: Terminal alkynes can be coupled, typically via their corresponding halides (e.g., 1-bromoalkynes), to yield 5-fluoro-2-alkynylpyridines. This reaction provides a direct route to conjugated enyne systems and functionalized heterocyclic alkynes. The use of a copper(I) co-catalyst is often beneficial in these couplings.

Alkyl Electrophiles: The Stille coupling with sp³-hybridized alkyl electrophiles is generally more challenging and less common. This is primarily due to the slow rate of oxidative addition to the palladium catalyst and the potential for competing β-hydride elimination from the alkyl-palladium intermediate. While some activated alkyl halides (e.g., benzyl (B1604629) or allyl halides) can be used, the coupling with unactivated alkyl halides is often inefficient. nih.gov

Below is a table summarizing typical Stille coupling reactions involving pyridylstannanes with various electrophiles, illustrating the general conditions and outcomes.

Interactive Data Table: Stille Coupling of Pyridylstannanes with Various Electrophiles

| Stannane | Electrophile | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(Tributylstannyl)pyridine | Iodobenzene | Pd(PPh₃)₄ | Toluene, 100 °C, 16h | 2-Phenylpyridine | 85 | psu.edu |

| 2-(Trimethylstannyl)pyridine | 2-Bromopyridine | Pd(PPh₃)₄ | Xylene, reflux, 48h | 2,2'-Bipyridine | 77 | psu.edu |

| 3-(Tributylstannyl)pyridine | Vinyl Bromide | PdCl₂(PPh₃)₂ | THF, 60 °C | 3-Vinylpyridine | ~70-80 | wikipedia.org |

Carbonylative Cross-Coupling and Acyl Chloride Reactions

A significant modification of the Stille reaction is the carbonylative cross-coupling, which introduces a carbonyl group between the two coupling partners, providing an efficient route to ketones. wikipedia.org This is achieved by carrying out the reaction under an atmosphere of carbon monoxide (CO). The mechanistic cycle is similar to the standard Stille coupling but includes an additional step of CO insertion into the palladium-R² bond after oxidative addition and before transmetalation. wikipedia.org

When this compound is subjected to these conditions with an aryl or vinyl halide, the corresponding 5-fluoropyridin-2-yl ketone is formed. This method is a valuable alternative to classical Friedel-Crafts acylation, especially for electron-deficient heterocyclic systems.

Direct coupling with acyl chlorides provides another powerful route to ketones. This reaction is mechanistically distinct from the carbonylative coupling as the carbonyl group is already present in the electrophile. The oxidative addition of the acyl chloride to the Pd(0) catalyst is typically very rapid. A key challenge in this reaction is to ensure that the rate of the desired coupling is faster than potential side reactions, such as decarbonylation of the acyl-palladium intermediate. The use of specific catalysts can promote chemoselectivity, favoring the ketone product even in the presence of other reactive groups like aryl halides on the same molecule. researchgate.net For instance, palladium complexes with bulky, electron-rich phosphine ligands have been shown to be effective for the chemoselective coupling of acyl chlorides with organostannanes. researchgate.net

Interactive Data Table: Ketone Synthesis via Stille-Type Couplings

| Stannane | Electrophile | Catalyst / Additive | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Arylstannane | Aryl Triflate | Pd(PPh₃)₄ / LiCl / CO (50 atm) | THF, 50 °C, 24h | Diaryl Ketone | 98 | wikipedia.org |

| 2-(Tributylstannyl)pyridine | Benzoyl Chloride | [PdCl(di-tert-butylchlorophosphine)]₂ | Toluene, 80 °C, 16h | Aryl Pyridyl Ketone | 91 | researchgate.net |

Impact of Ligand Design on Catalytic Performance and Selectivity

The choice of ligand coordinated to the palladium center is crucial in Stille cross-coupling reactions, as it profoundly influences the catalyst's stability, activity, and selectivity. tcichemicals.com The ligand's electronic and steric properties directly affect the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. tcichemicals.com

For electron-deficient systems like this compound, the electronic nature of the ligand is particularly important. Electron-donating ligands, such as bulky trialkylphosphines (e.g., P(t-Bu)₃) or biarylphosphines (e.g., SPhos, XPhos), increase the electron density on the palladium center. tcichemicals.comprinceton.edu This enhanced nucleophilicity of the Pd(0) species generally accelerates the rate-limiting oxidative addition step. tcichemicals.com Conversely, sterically bulky ligands can facilitate the reductive elimination step, which is often the product-forming step. tcichemicals.com

In some cases, particularly with challenging substrates, electron-poor or highly dissociative ligands like tri(2-furyl)phosphine (B125338) (TFP) or triphenylarsine (B46628) (AsPh₃) can be more effective than traditional triphenylphosphine (B44618) (PPh₃). psu.eduharvard.edu These ligands are thought to dissociate more readily from the palladium center, creating a coordinatively unsaturated species that facilitates the transmetalation step, which can be rate-limiting for pyridylstannanes. psu.edu The interplay between ligand sterics and electronics allows for fine-tuning of the reaction conditions to optimize yields and suppress side reactions, such as homocoupling of the stannane reagent. nih.govnih.gov

Regiochemical Control and Site-Selectivity in Fluorinated Pyridine Functionalization

In the context of this compound, the primary regiochemical control for cross-coupling reactions is predetermined by the location of the tributylstannyl group at the C-2 position. The Stille reaction will exclusively form a new carbon-carbon bond at this site. However, the broader topic of site-selectivity in fluorinated pyridines is critical when considering multi-step syntheses or potential side reactions.

The electronic properties of the pyridine ring are heavily influenced by the nitrogen atom and the fluorine substituent. The pyridine nitrogen makes the α-positions (C2 and C6) and the γ-position (C4) electron-deficient and thus susceptible to nucleophilic attack, while also acidifying the adjacent C-H bonds. The fluorine atom at C-5 is a strongly electron-withdrawing group, further deactivating the ring towards electrophilic substitution and activating it towards nucleophilic aromatic substitution (SNAr).

In C-H functionalization reactions, such as directed metalation, the regioselectivity is governed by a combination of electronic and directing group effects. For a simple 3-fluoropyridine, kinetic deprotonation often occurs at the C-2 position, which is the most acidic site due to the combined inductive effects of the nitrogen and the fluorine. nih.gov For 5-fluoro-2-substituted pyridines, any further C-H functionalization would need to consider the directing effects of both substituents. The presence of the bulky tributylstannyl group at C-2 would likely direct metalation away from the adjacent C-3 position due to steric hindrance, potentially favoring functionalization at C-4 or C-6, depending on the reaction conditions and the specific directing power of the other substituent. nih.gov

Electronic and Steric Influence of the 5-Fluoro and Tributylstannyl Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its two key substituents.

Electronic Influence: The 5-fluoro substituent has a profound electronic impact on the pyridine ring. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the entire pyridine ring, making it more π-electron deficient compared to unsubstituted pyridine. nih.gov This electron deficiency has several consequences:

It activates the C-Sn bond towards transmetalation in the Stille coupling, as the carbon atom of the pyridine ring is more electrophilic.

It deactivates the ring towards electrophilic aromatic substitution.

It activates the ring towards nucleophilic aromatic substitution, should a suitable leaving group be present at another position.

It lowers the basicity of the pyridine nitrogen, which can affect its ability to coordinate with the palladium catalyst, a phenomenon known as the "2-pyridyl problem". nih.gov

Steric Influence: The tributylstannyl group at the C-2 position is sterically demanding. The three butyl chains create significant bulk around the tin atom and the C-2 position of the pyridine ring. rsc.org This steric hindrance can influence the reaction in several ways:

It can slow down the rate of transmetalation by impeding the approach of the organostannane to the palladium complex.

It can disfavor the formation of certain catalyst-substrate complexes, potentially influencing the choice of optimal ligand. Ligands that are too bulky themselves might lead to excessive steric clash.

The steric bulk can help prevent unwanted side reactions at the adjacent C-3 position.

The combination of the electron-withdrawing fluoro group and the bulky stannane at the ortho position to the nitrogen creates a unique substrate where electronic activation for the Stille reaction is balanced against potential steric hindrance and reduced catalyst coordination.

Alternative Transition Metal-Catalyzed Coupling Reactions

Copper-Mediated Cross-Couplings

While palladium is the quintessential catalyst for the Stille reaction, copper salts, particularly copper(I) iodide (CuI), are frequently used as additives or co-catalysts to significantly accelerate the reaction rate. rsc.org This is especially true for couplings involving electron-deficient or sterically hindered substrates, such as substituted pyridylstannanes. psu.eduharvard.edu The beneficial effect of copper(I) is primarily attributed to its role in the transmetalation step. It is proposed that a rapid tin-copper transmetalation occurs first, generating a more reactive organocuprate intermediate. This intermediate then undergoes a fast copper-palladium transmetalation to regenerate the catalytic cycle. nih.govresearchgate.net

This "copper effect" can overcome the sluggish reaction rates often observed with pyridylstannanes, which can suffer from strong coordination of the pyridine nitrogen to the palladium center, inhibiting the desired catalytic turnover. psu.edu

Furthermore, palladium-free, copper-catalyzed Stille-type reactions have been developed for certain classes of substrates, such as the coupling of allylic bromides with organostannanes. nih.gov These reactions, typically using catalytic amounts of copper halides like CuI, can proceed under mild, ambient temperature conditions. nih.gov For a substrate like this compound, while a fully copper-catalyzed reaction might be challenging, the use of copper(I) as a co-catalyst with palladium represents a key strategy for achieving efficient and high-yielding cross-coupling. rsc.orgresearchgate.net

Emerging Applications of Nickel and Rhodium Catalysis

While palladium has traditionally dominated the landscape of cross-coupling reactions involving organostannanes, recent research has highlighted the synthetic potential of more earth-abundant and cost-effective metals like nickel. researchgate.netnih.gov Additionally, rhodium catalysis has offered unique reactivity pathways. researchgate.net For this compound, emerging applications of nickel and rhodium catalysis are centered on expanding the toolkit for constructing complex pyridine-containing architectures.

Nickel catalysis has shown considerable promise in Stille cross-coupling reactions, particularly for substrates where palladium catalysis might be sluggish or inefficient. nih.gov The use of nickel catalysts can be advantageous due to their lower cost and distinct catalytic activity. researchgate.net In the context of this compound, nickel catalysts can facilitate the coupling with a variety of organic electrophiles. The general mechanism is believed to proceed through a catalytic cycle involving oxidative addition of the electrophile to a Ni(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst. The presence of the fluorine atom on the pyridine ring can influence the electronic properties of the substrate and, consequently, the efficiency of the catalytic cycle.

Recent advancements have focused on the nickel-catalyzed coupling of fluorinated heterocyclic compounds. beilstein-journals.org These methods often employ specific ligand systems to enhance the reactivity and selectivity of the nickel catalyst. For instance, the use of alkylphosphine ligands has been shown to be effective in nickel-catalyzed Stille couplings of phenol (B47542) derivatives, a system with some electronic similarities to fluorinated pyridines. nih.gov The reaction conditions, including the choice of solvent, base, and additives like fluoride salts (e.g., KF), are crucial for achieving high yields. nih.gov The fluoride additive is thought to activate the organostannane, facilitating the transmetalation step.

Rhodium catalysis, while less common for Stille-type reactions, offers alternative modes of reactivity. researchgate.net Research in this area is exploring rhodium-catalyzed reactions that can leverage the unique electronic nature of the C-Sn bond in this compound for novel transformations beyond simple cross-coupling. While specific examples directly employing this compound in emerging rhodium-catalyzed reactions are not yet widespread, the broader field of rhodium catalysis suggests potential for applications in areas such as C-H activation, directed functionalization, and cycloaddition reactions.

Table 1: Comparison of Catalytic Systems in Stille Cross-Coupling

| Catalyst System | Typical Substrates | Key Advantages | Mechanistic Feature |

|---|---|---|---|

| Palladium-based | Aryl halides, triflates | Broad substrate scope, well-established | Oxidative addition/Transmetalation/Reductive elimination cycle |

| Nickel-based | Aryl sulfonates, fluorinated heterocycles | Cost-effective, unique reactivity | Can involve Ni(I)/Ni(III) catalytic cycles |

| Copper-mediated | Aryl halides (in modified Stille) | Mild reaction conditions | Often involves a different transmetalation mechanism |

Non-Coupling Transformations Involving the Tributylstannyl Group

Beyond its utility in cross-coupling reactions, the tributylstannyl group in this compound can participate in a range of non-coupling transformations, providing pathways to other functionalized pyridine derivatives.

Electrophilic Destannylation and Protonolysis

Electrophilic destannylation is a characteristic reaction of organostannanes where the carbon-tin bond is cleaved by an electrophile. This process allows for the introduction of a variety of electrophilic substituents at the position formerly occupied by the stannyl (B1234572) group. The general mechanism involves the attack of the electrophile on the carbon atom bearing the stannyl group, leading to the formation of a cationic intermediate that is stabilized by the electron-donating tributylstannyl group. Subsequent cleavage of the C-Sn bond yields the substituted product and a tributyltin salt.

For this compound, electrophilic attack is directed to the C2 position of the pyridine ring. A common example of electrophilic destannylation is halogenation. wikipedia.orgmasterorganicchemistry.com For instance, reaction with iodine (I₂) would be expected to yield 5-fluoro-2-iodopyridine. The reaction mechanism for halogenation of arylstannanes involves the formation of a charge-transfer complex between the arylstannane and the halogen, followed by the cleavage of the halogen-halogen bond and the formation of a new carbon-halogen bond with concomitant loss of the tributyltin moiety. libretexts.org

Protonolysis is a specific type of electrophilic destannylation where the electrophile is a proton, typically from an acid. This reaction effectively replaces the tributylstannyl group with a hydrogen atom. Treatment of this compound with a sufficiently strong acid, such as a carboxylic acid or a mineral acid, would lead to the formation of 5-fluoropyridine. The reaction proceeds through the protonation of the carbon atom attached to the tin, followed by the departure of the tributyltin cation. The rate of protonolysis is influenced by the acidity of the proton source and the solvent polarity.

Table 2: Examples of Electrophilic Destannylation Reactions

| Electrophile | Reagent Example | Product from this compound |

|---|---|---|

| Proton | HCl, CH₃COOH | 5-Fluoropyridine |

| Halogen | I₂, Br₂ | 5-Fluoro-2-iodopyridine, 5-Fluoro-2-bromopyridine |

| Acyl group | RCOCl/AlCl₃ | 2-Acyl-5-fluoropyridine |

Reactivity with Anionic Species, including Fluoride

The tributylstannyl group can also exhibit reactivity towards anionic species, particularly fluoride ions. Organostannanes are known to react with fluoride sources, leading to the formation of hypervalent tin species or cleavage of the carbon-tin bond. The high affinity of tin for fluoride is a key driving force for these reactions.

The reaction of this compound with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), can result in the formation of a pentacoordinate stannate complex, [Bu₃Sn(F)(5-fluoropyridin-2-yl)]⁻. These hypervalent tin species are often more reactive in transmetalation steps of cross-coupling reactions, which is why fluoride salts are frequently used as additives in Stille couplings. nih.gov

Under certain conditions, the interaction with fluoride can lead to the cleavage of the C-Sn bond. This is particularly relevant in the context of nucleophilic fluorination reactions. While electrophilic fluorination of organostannanes is more common, copper-mediated nucleophilic fluorination of arylstannanes with [¹⁸F]KF has been reported. nih.gov This suggests a potential pathway for the synthesis of difluorinated pyridine derivatives from this compound, although this specific transformation has not been extensively documented. The mechanism of such a reaction would likely involve the coordination of the fluoride ion to the tin center, followed by a copper-catalyzed process to facilitate the formation of the new C-F bond. The presence of other anionic species could lead to similar reactivity, depending on their nucleophilicity and affinity for tin.

Advanced Synthetic Applications and Strategies Utilizing 5 Fluoro 2 Tributylstannyl Pyridine

Divergent Synthesis of Complex Fluorinated Heterocycles

The strategic positioning of the fluoro and tributylstannyl groups on the pyridine (B92270) ring allows for the divergent synthesis of a wide array of complex fluorinated heterocycles. The tributylstannyl moiety at the 2-position is a key functional handle for introducing molecular diversity through Stille cross-coupling reactions. wikipedia.orgscispace.com This powerful carbon-carbon bond-forming reaction enables the coupling of 5-Fluoro-2-(tributylstannyl)pyridine with a vast range of organic electrophiles, such as aryl, heteroaryl, and vinyl halides or triflates. nih.gov

By carefully selecting the coupling partner, a multitude of substituents can be installed at the 2-position of the 5-fluoropyridine core. This approach provides a divergent pathway to libraries of fluorinated pyridine derivatives from a common intermediate. For instance, coupling with various substituted aryl bromides can yield a series of 2-aryl-5-fluoropyridines, which are prevalent motifs in medicinal chemistry. mdpi.com Subsequent functionalization of the newly introduced aryl group or the pyridine ring itself can lead to even more complex and diverse heterocyclic systems. The fluorine atom at the 5-position not only influences the reactivity of the pyridine ring but also imparts unique properties to the final products, such as altered basicity and improved metabolic stability, which are highly desirable in drug discovery. nih.gov

The synthesis of fluorinated piperidines, important pharmacophores, can be achieved through the hydrogenation of fluoropyridine precursors, highlighting another avenue for creating complex fluorinated heterocycles from this starting material. nih.govnih.gov

Table 1: Examples of Stille Coupling Partners for Divergent Synthesis

| Coupling Partner (Electrophile) | Resulting Substructure | Potential Application Area |

| Substituted Aryl Bromide | 2-Aryl-5-fluoropyridine | Medicinal Chemistry |

| Heteroaryl Iodide | 2-Heteroaryl-5-fluoropyridine | Materials Science |

| Vinyl Triflate | 2-Vinyl-5-fluoropyridine | Polymer Chemistry |

| Acyl Chloride | 2-Acyl-5-fluoropyridine | Agrochemicals |

Sequential and Cascade Reaction Sequences for Molecular Complexity Generation

A typical sequential reaction could involve an initial Stille coupling to introduce a functionalized substituent at the 2-position. This newly introduced group can then participate in a subsequent intramolecular reaction, such as a cyclization, to construct a fused heterocyclic system. For example, if the coupled partner contains a nucleophilic group, it could potentially undergo a nucleophilic aromatic substitution of the fluorine atom, although this is generally less facile than displacement of other halogens. More commonly, the introduced substituent might contain functionality that can react with another part of the molecule under different reaction conditions.

While specific examples of cascade reactions initiated directly from this compound are not extensively documented in readily available literature, the principles of cascade design can be applied. A hypothetical cascade could be initiated by a Stille coupling, which then unveils a reactive intermediate that triggers a series of subsequent transformations. The design of such a cascade would rely on the careful selection of the coupling partner and reaction conditions to orchestrate the desired sequence of events. The ultimate goal of these sequences is the rapid assembly of complex molecular frameworks that would otherwise require lengthy and laborious synthetic routes.

Role in the Introduction of Functionalized Pyridine Moieties

This compound is an excellent reagent for the introduction of the 5-fluoropyridin-2-yl moiety into organic molecules. This is particularly valuable in the synthesis of bipyridine and terpyridine ligands, which are fundamental components in coordination chemistry and catalysis. nih.govbeilstein-journals.org The Stille coupling reaction provides a reliable method for connecting the 5-fluoropyridine unit to other pyridine rings or aromatic systems. nih.gov

For example, the reaction of this compound with a bromopyridine derivative, catalyzed by a palladium complex, would yield a fluorinated bipyridine. researchgate.net This methodology can be extended to synthesize more complex oligopyridines, such as terpyridines, by coupling with appropriately substituted pyridine precursors. beilstein-journals.orgrsc.org The presence of the fluorine atom in these ligands can fine-tune their electronic properties, which in turn influences the characteristics of the resulting metal complexes, such as their photophysical properties, redox potentials, and catalytic activity.

The versatility of the Stille reaction allows for the incorporation of the 5-fluoropyridin-2-yl group into a wide range of substrates, including those with sensitive functional groups, due to the mild reaction conditions often employed. scispace.com This makes this compound a key tool for chemists seeking to install this specific functionalized pyridine moiety in their target molecules.

Table 2: Synthesis of Fluorinated Bipyridine Ligands

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | 2-Bromopyridine | Pd(PPh₃)₄ | 5-Fluoro-2,2'-bipyridine |

| This compound | 3-Bromopyridine | PdCl₂(PPh₃)₂ | 5-Fluoro-2,3'-bipyridine |

| This compound | 4-Iodopyridine | Pd(OAc)₂/XPhos | 5-Fluoro-2,4'-bipyridine |

Application in the Construction of Precursors for Conjugated Systems

The development of novel organic electronic materials often relies on the synthesis of well-defined conjugated polymers. This compound can serve as a valuable monomer precursor for the construction of conjugated systems containing electron-deficient fluorinated pyridine units. rsc.orgsemanticscholar.org The incorporation of such units into a polymer backbone can significantly impact the material's electronic properties, such as its electron affinity and charge transport characteristics. rsc.org

Through Stille polymerization, this compound can be copolymerized with various dihaloaromatic or dihaloh-eteroaromatic monomers. researchgate.net This allows for the systematic tuning of the polymer's properties by varying the comonomer. The electron-withdrawing nature of the 5-fluoropyridine unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which is often desirable for n-type semiconductor applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthesis of these fluorinated monomers is a critical step in the development of new functional polymers. rsc.orgfluorine1.ru The ability to reliably incorporate the 5-fluoropyridin-2-yl moiety allows for the rational design of conjugated materials with tailored optoelectronic properties for a variety of applications in organic electronics.

Computational Chemistry and Advanced Spectroscopic Characterization

Theoretical Investigations of Molecular and Electronic Structure

Theoretical chemistry provides powerful tools for understanding the intrinsic properties of molecules like 5-Fluoro-2-(tributylstannyl)pyridine. By employing sophisticated computational methods, it is possible to predict its geometry, electronic structure, and reactivity without the need for empirical measurement.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations are instrumental in determining the molecule's most stable three-dimensional shape and the nature of its chemical bonds.

Studies on related substituted pyridine (B92270) molecules have demonstrated the utility of DFT, often using the B3LYP functional with a 6-31G(d,p) basis set, to evaluate optimized geometry and molecular electrostatic potential (MEP) surfaces. nih.gov For this compound, key areas of investigation would include the rotational dynamics around the pyridine-tin (C-Sn) bond and the conformational flexibility of the three n-butyl chains attached to the tin atom. These butyl chains can adopt various staggered conformations, and DFT calculations can identify the global energy minimum structure, which is the most likely conformation to be found experimentally.

The calculations would also yield precise information on bond lengths and angles. The electron-withdrawing nature of the fluorine atom and the nitrogen atom in the pyridine ring influences the electronic character and length of the C-Sn bond. This bond is central to the molecule's utility in cross-coupling reactions.

Table 1: Representative Geometrical Parameters for Stannylpyridines Calculated by DFT This interactive table provides examples of the types of data obtained from DFT calculations on molecules similar in structure to this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-Sn Bond Length | ~2.15 Å | Indicates the covalent bond distance between the pyridine ring and the tin atom. |

| C-N-C Angle (Pyridine) | ~117° | Reflects the geometry of the pyridine ring. |

| C-Sn-C Angle (Butyl) | ~109.5° (tetrahedral) | Describes the arrangement of the butyl groups around the central tin atom. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

For this compound, the HOMO is expected to be primarily localized on the C-Sn sigma bond. This orbital is high in energy and electron-rich, making it the primary site of nucleophilic character. In reactions such as Stille coupling, this HOMO donates its electrons to the palladium catalyst. The LUMO, conversely, is expected to be a π* (pi-antibonding) orbital associated with the electron-deficient fluoropyridine ring. The strongly electronegative fluorine atom lowers the energy of the ring's π* orbitals, making the molecule susceptible to nucleophilic attack at positions ortho and para to the fluorine, though its primary reactivity is defined by the stannyl (B1234572) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. A smaller gap generally implies higher reactivity. researchgate.net Computational analysis can precisely calculate these energy levels and visualize the spatial distribution of the frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative HOMO, LUMO, and energy gap values for related organometallic and aromatic compounds, illustrating the typical outputs of FMO analysis.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implied Reactivity |

|---|---|---|---|---|

| Tributylstannyl Aromatic | -5.8 | -0.9 | 4.9 | High (Nucleophilic at Sn) |

| Fluorinated Pyridine | -6.5 | -1.2 | 5.3 | Moderate (Electrophilic Ring) |

Ab initio methods are computational chemistry calculations based on quantum mechanics from "first principles," without the inclusion of experimental data. nih.gov When dealing with molecules containing heavy elements like tin (atomic number 50), it is crucial to account for relativistic effects. arxiv.org The electrons in inner orbitals of heavy atoms move at speeds that are a significant fraction of the speed of light, leading to changes in their mass and orbital energies. These effects can have a noticeable impact on the chemical and physical properties of the molecule. arxiv.orgosti.gov

For organotin systems, specialized ab initio calculations that incorporate relativity are necessary for accurate predictions. rsc.org Methods such as those based on the Douglas-Kroll-Hess or the exact two-component (X2C) Hamiltonians are employed to simplify the full four-component Dirac equation into a more computationally manageable form. arxiv.org These relativistic calculations are particularly important for accurately predicting spectroscopic properties, such as NMR chemical shifts, where relativistic effects can significantly alter the shielding of the tin nucleus. osti.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Delineation

NMR spectroscopy is an indispensable analytical technique for elucidating molecular structure and monitoring chemical reactions. For this compound, the presence of both fluorine and tin atoms provides unique spectroscopic handles for detailed mechanistic studies.

The ¹⁹F nucleus is ideal for NMR spectroscopy due to its 100% natural abundance, high sensitivity (approximately 83% that of ¹H), and spin of ½. alfa-chemistry.comhuji.ac.il A key advantage of ¹⁹F NMR is its extremely wide range of chemical shifts, which spans over 800 ppm. wikipedia.org This large dispersion minimizes the likelihood of signal overlap, even in complex reaction mixtures, making it a powerful tool for monitoring the progress of reactions involving fluorinated compounds. nih.govrsc.orgresearchgate.net

In a typical cross-coupling reaction involving this compound, the fluorine atom is retained in the final product. Therefore, ¹⁹F NMR can be used to track the reaction in real-time. The spectrum would show a signal corresponding to the fluorine on the starting material, this compound. As the reaction proceeds, the intensity of this peak would decrease, while a new peak, at a distinctly different chemical shift, would appear and grow in intensity, corresponding to the newly formed product. researchgate.net This allows for straightforward kinetic analysis and the potential detection of fluorinated intermediates that may form during the reaction mechanism.

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges This table provides context for the expected chemical shifts in ¹⁹F NMR spectroscopy, with values referenced to CFCl₃ at 0 ppm.

| Type of Fluorine Compound | Chemical Shift Range (ppm) | Expected Shift for this compound |

|---|---|---|

| Aromatic Fluorides (Ar-F) | -80 to -170 | Within this range |

| Aliphatic CF₃ Groups | -50 to -70 | Not Applicable |

| Aliphatic CF₂ Groups | -80 to -140 | Not Applicable |

| Inorganic Fluoride (B91410) (F⁻) | ~ -125 | Possible byproduct signal |

Data sourced from representative values in the literature. ucsb.educolorado.edu

Tin possesses three spin-½ isotopes suitable for NMR (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its slightly higher sensitivity and natural abundance (8.59%). huji.ac.ilnorthwestern.edu Like ¹⁹F, ¹¹⁹Sn NMR benefits from a very wide chemical shift range, covering thousands of ppm, which makes the chemical shift highly sensitive to the coordination environment and oxidation state of the tin atom. huji.ac.il

For this compound, the starting material would exhibit a ¹¹⁹Sn NMR signal in the region characteristic of tetraorganostannanes (typically -50 to +20 ppm relative to SnMe₄). northwestern.edu During a Stille coupling reaction, the tributyltin moiety is cleaved and converted into a tin byproduct, such as tributyltin chloride or tributyltin oxide. These byproducts have distinct and well-separated ¹¹⁹Sn chemical shifts.

By monitoring the disappearance of the starting material's signal and the appearance of byproduct signals, one can confirm the consumption of the stannane (B1208499). Furthermore, ¹¹⁹Sn NMR is a powerful tool for studying ligand exchange at the tin center. researchgate.net If transient intermediates involving coordination of other species (e.g., solvents, ligands from a catalyst) to the tin atom are formed, they can often be detected by the appearance of new, temporary signals in the ¹¹⁹Sn NMR spectrum, providing valuable mechanistic insight. researchgate.net

Table 4: Characteristic ¹¹⁹Sn NMR Chemical Shift Ranges This table illustrates the sensitivity of the ¹¹⁹Sn chemical shift to the chemical environment around the tin atom, with values referenced to SnMe₄ at 0 ppm.

| Tin Species Type | Coordination Number | Typical Chemical Shift Range (ppm) |

|---|---|---|

| Tetraorganostannanes (R₄Sn) | 4 | -50 to +20 |

| Triorganotin Halides (R₃SnX) | 4 | +120 to +170 |

| Triorganotin Hydroxides (R₃SnOH) | 4 | +50 to +80 |

| Hexaorganodistannanes (R₃Sn-SnR₃) | 4 | -80 to -120 |

| Stannylenes (R₂Sn) | 2 | > +400 |

Data compiled from established organotin NMR literature. huji.ac.ilnorthwestern.edu

Future Research Directions and Outlook in Organostannyl Pyridine Chemistry

Development of Next-Generation Organostannyl Reagents with Improved Environmental Profiles

A significant drawback of traditional organostannyl reagents, including tributyltin derivatives, is their inherent toxicity and the difficulty of removing tin-containing byproducts from reaction mixtures. chromatographyonline.com This has spurred research into creating more environmentally benign alternatives.

One promising strategy involves the development of solid-supported organotin reagents. researchgate.net By immobilizing the tin moiety on a polymer resin, the reagent and its byproducts can be easily removed by simple filtration, significantly reducing tin contamination in the final product. researchgate.net Research is focused on optimizing the linker and the polymer backbone to ensure high reactivity while maintaining facile removal.

Another approach is the substitution of the "dummy" alkyl groups on the tin atom. In tributyltin compounds, three butyl groups are spectators in the reaction. youtube.com Replacing these with more benign or easily removable groups could mitigate toxicity. For instance, the use of alkylazastannatranes has been shown to selectively transfer the desired organic group due to intramolecular nitrogen coordination that activates the apical bond. acs.org This approach not only improves atom economy but can also reduce the toxicity profile of the resulting tin waste.

Future work will likely focus on creating reagents with enhanced biodegradability or those based on less toxic metals that can mimic the reactivity of tin. The goal is to develop a new class of reagents that retain the broad functional group tolerance of traditional organostannanes while minimizing their ecological footprint.

Table 1: Comparison of Organostannyl Reagent Strategies

| Feature | Traditional Tributyltin Reagents | Solid-Supported Reagents | Stannatrane Reagents |

|---|---|---|---|

| Removal | Chromatographic separation required | Simple filtration | Chromatographic separation |

| Toxicity | High | Reduced product contamination | Potentially lower byproduct toxicity |

| Atom Economy | Poor (3 'dummy' groups) | Poor | Improved (selective transfer) |

| Recyclability | No | Potential for resin recycling | No |

Rational Design of Catalytic Systems for Enhanced Efficiency, Sustainability, and Selectivity

The performance of cross-coupling reactions involving organostannyl pyridines is critically dependent on the palladium catalyst and its associated ligands. Rational catalyst design is a cornerstone of future research, aiming to improve reaction rates, lower catalyst loadings, and enhance selectivity under milder, more sustainable conditions.

Research has shown that ligands with low donicity can dramatically accelerate the Stille coupling reaction. researchgate.net This understanding allows for the computational screening and design of new phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) tailored for specific substrates. The objective is to create catalysts that are not only highly active but also stable, allowing for lower catalyst loadings and potentially catalyst recycling.

Bimetallic catalysis, where a co-catalyst (often a copper(I) salt) is used alongside palladium, has been shown to accelerate transmetalation, which is often the rate-determining step. researchgate.net Future investigations will explore a wider range of co-catalysts, including those based on more abundant and less toxic metals, to further boost reaction efficiency and selectivity. The development of catalysts based on earth-abundant metals like iron or nickel as alternatives to palladium is also a major goal for enhancing sustainability. unibe.ch

Furthermore, modifying the electronic properties of the pyridine (B92270) ring itself can regulate the reactivity of the entire molecule in catalytic C-C coupling reactions. rsc.org This principle opens avenues for fine-tuning substrate reactivity to match the properties of a given catalytic system, leading to more controlled and selective transformations.

Table 2: Advances in Catalytic Systems for Stille Coupling

| Approach | Objective | Key Findings |

|---|---|---|

| Ligand Design | Increase reaction rate and stability | Low donicity ligands accelerate coupling. researchgate.net |

| Bimetallic Catalysis | Accelerate transmetalation step | Cu(I) salts improve rates and selectivity. researchgate.net |

| Alternative Metals | Improve sustainability | Iron-based catalysts are being explored as non-toxic alternatives to palladium. unibe.ch |

| Substrate Modification | Tune reactivity | Electronic properties of the pyridine ring can be modified to control catalytic activity. rsc.org |

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of organostannyl pyridine chemistry with modern technologies like continuous flow synthesis and automated platforms represents a significant leap forward. beilstein-journals.orgmdpi.com These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening and optimization.

Flow chemistry, where reagents are pumped through a heated reactor, offers several advantages for Stille couplings. soci.orgmdpi.com The high surface-area-to-volume ratio allows for rapid heating and cooling, providing precise temperature control and reducing reaction times from hours to minutes. mdpi.com This can suppress side reactions and improve yields. Flow systems also enable the safe handling of hazardous reagents and can be readily scaled up for production. mdpi.com The synthesis of various heterocyclic compounds, including pyridines, has been successfully adapted to flow conditions. uc.pt

Automated synthesis platforms can use flow reactors to perform numerous experiments with varying parameters (e.g., temperature, stoichiometry, residence time) in a short period. soci.org This allows for the rapid optimization of reaction conditions for a specific organostannyl pyridine coupling partner, accelerating discovery and process development. The combination of automated synthesis with in-line analysis provides real-time data, enabling data-driven optimization and the creation of extensive reaction libraries.

Exploration of Unconventional Reactivity Modes and Catalytic Cycles

While the Stille cross-coupling is the hallmark reaction of organostannyl pyridines, future research will increasingly explore unconventional reactivity. This involves leveraging the unique properties of the organotin moiety to participate in novel catalytic cycles beyond the traditional Pd(0)/Pd(II) pathway.

One area of interest is the exploration of radical-mediated reactions. Organotin compounds can serve as precursors to organic radicals under specific conditions. acs.org The development of dual catalytic systems, where a photoredox catalyst generates a radical that then enters a separate cross-coupling cycle, opens up new avenues for C-C bond formation that are not accessible through traditional two-electron pathways. acs.org

Furthermore, the inherent Lewis acidity at the tin center and the potential for intramolecular coordination can be exploited to facilitate novel transformations. researchgate.net By designing substrates where the tin atom can interact with other functional groups within the molecule, researchers can guide reactivity towards new and unexpected products. This includes exploring transmetalation with metals other than palladium and investigating metal-free coupling protocols.

Synergistic Approaches: Combining Organostannyl Chemistry with Other Cross-Coupling Methodologies

The future of complex molecule synthesis lies in the ability to seamlessly combine different bond-forming strategies. Synergistic approaches that merge the reliability of organostannyl pyridine chemistry with other cross-coupling methods will provide powerful tools for synthetic chemists.

For example, a reaction sequence could involve a Stille coupling to install a fluorinated pyridine moiety, followed by a Suzuki or Buchwald-Hartwig amination at a different position on the aromatic core. The challenge lies in developing mutually compatible catalytic systems that can operate in the same pot or in a telescoped flow synthesis without interfering with one another.

Dual catalysis, as mentioned previously, is a prime example of a synergistic approach. A single reaction can feature two distinct, cooperative catalytic cycles. For instance, a palladium catalyst could perform a Stille coupling while an iridium-based photoredox catalyst simultaneously activates another part of the molecule for a different transformation. acs.org This strategy enables the rapid construction of molecular complexity from simple starting materials. As our understanding of different catalytic mechanisms deepens, the potential for designing new synergistic, multi-catalyst systems will continue to grow, expanding the synthetic power of reagents like 5-Fluoro-2-(tributylstannyl)pyridine.

Q & A

Q. What are the standard synthetic routes for preparing 5-Fluoro-2-(tributylstannyl)pyridine?

The synthesis typically involves two key steps: (1) introduction of the tributylstannyl group via a halogen-stannane exchange reaction and (2) fluorination at the 5-position. For example:

- Step 1 : React 2-bromo-5-fluoropyridine with hexabutylditin (Bu₆Sn₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. This follows a Stille coupling mechanism .

- Step 2 : If fluorination is required post-stannylation, use agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) to avoid side reactions .

Key considerations : Monitor reaction progress via TLC or GC-MS to ensure complete stannylation and avoid residual tin byproducts.

Q. How do I purify this compound to achieve high analytical purity?

- Liquid-liquid extraction : Use hexane/ethyl acetate mixtures to separate organotin compounds from polar impurities.

- Column chromatography : Employ silica gel with a non-polar eluent (e.g., hexane:ethyl acetate = 9:1) to isolate the product. Avoid aqueous conditions to prevent hydrolysis of the Sn–C bond.

- Crystallization : Recrystallize from ethanol at low temperatures (−20°C) to remove trace solvents .

Validation : Confirm purity via ¹⁹F NMR (δ ~ −120 ppm for aromatic F) and ¹¹⁹Sn NMR (δ ~ 50–150 ppm) .

Advanced Research Questions

Q. How does the electron-withdrawing fluoro group influence the reactivity of this compound in cross-coupling reactions?

The 5-fluoro substituent deactivates the pyridine ring via inductive effects, reducing the nucleophilicity of the stannyl group. This necessitates optimized conditions for Stille couplings:

- Catalyst choice : Use Pd₂(dba)₃ with AsPh₃ as a ligand to enhance oxidative addition efficiency .

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states but may increase side reactions. Compare yields in DMF vs. THF (Table 1).

| Solvent | Temperature (°C) | Yield (%) | Side Products (%) |

|---|---|---|---|

| DMF | 80 | 72 | 15 |

| THF | 65 | 58 | 8 |

Contradiction analysis : Higher yields in DMF conflict with increased side products. Mitigate via shorter reaction times (<6 hours) .

Q. What strategies resolve discrepancies in reported stability data for tributylstannyl-pyridine derivatives?

Conflicting stability reports often arise from:

- Moisture sensitivity : Tributylstannyl groups hydrolyze in humid conditions. Use Karl Fischer titration to quantify water content in stored samples .

- Light-induced degradation : UV-Vis studies show increased decomposition under UV light (λ = 254 nm). Store compounds in amber vials under argon .

Methodological validation : Compare ¹H NMR spectra of fresh vs. aged samples to identify decomposition pathways (e.g., Sn–C bond cleavage or pyridine ring oxidation) .

Q. How can computational modeling guide the design of derivatives using this compound?

- DFT calculations : Predict regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (HOMO/LUMO) of the stannyl group and coupling partners.

- Docking studies : Screen potential bioactivity by simulating interactions with target enzymes (e.g., kinase inhibitors). Pair with experimental IC₅₀ assays for validation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.